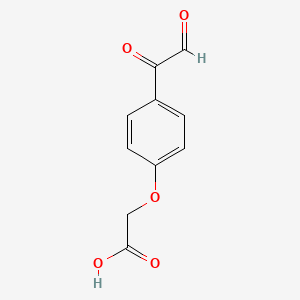
4-(Oxoacetyl)phenoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxoacetyl)phenoxyacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8O5 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
4-(Oxoacetyl)phenoxyacetic acid has been studied for its potential therapeutic benefits, particularly in the modulation of biological pathways related to metabolic disorders.
Antidiabetic Properties
Research indicates that this compound may play a role in addressing insulin resistance and hyperglycemia. Its structural modifications enhance its efficacy in treating conditions such as Type II diabetes by improving glucose metabolism and lipid profiles .
Case Study: Ubiquitin Modification
A study highlighted the use of this compound for immobilizing ubiquitin on polyacrylamide beads through its interaction with arginine. This application demonstrates its utility in biochemical research, particularly in studying protein interactions and modifications .
Agricultural Applications
This compound is also explored within the realm of agriculture, particularly as a herbicide component.
Herbicidal Activity
As part of the phenoxy herbicide family, this compound exhibits selective herbicidal properties by targeting specific plant enzymes involved in fatty acid synthesis. Its effectiveness against certain weed species while being safe for crops makes it a valuable tool in sustainable agriculture .
Development of New Formulations
The ability to modify the chemical structure of this compound allows for the creation of new herbicide formulations that can enhance efficacy and reduce environmental impact. Research into its derivatives is ongoing to optimize these properties further .
Biochemical Research Applications
The biochemical implications of this compound extend beyond agriculture and pharmaceuticals.
Protein Interaction Studies
The compound's ability to form covalent bonds with amino acids such as arginine makes it a useful tool for studying protein interactions and post-translational modifications. This application is particularly relevant in understanding cellular signaling pathways and disease mechanisms .
Spectroscopic Analysis
Various spectroscopic techniques, including FT-IR and NMR, have been employed to investigate the molecular dynamics and structural properties of this compound. These analyses provide insights into its reactivity and potential applications in drug design .
Data Summary Table
Propriétés
Numéro CAS |
39270-55-8 |
|---|---|
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
2-(4-oxaldehydoylphenoxy)acetic acid |
InChI |
InChI=1S/C10H8O5/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-5H,6H2,(H,13,14) |
Clé InChI |
GUKBSZIPEVVOGO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=O)OCC(=O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=O)OCC(=O)O |
Key on ui other cas no. |
39270-55-8 |
Synonymes |
4-(oxoacetyl)phenoxyacetic acid 4-(oxyacetyl)phenoxyacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















